7-Thia-1-azaspiro[4.4]nonan-4-ol 7-Thia-1-azaspiro[4.4]nonan-4-ol
Brand Name: Vulcanchem
CAS No.: 1888495-64-4
VCID: VC4488185
InChI: InChI=1S/C7H13NOS/c9-6-1-3-8-7(6)2-4-10-5-7/h6,8-9H,1-5H2
SMILES: C1CNC2(C1O)CCSC2
Molecular Formula: C7H13NOS
Molecular Weight: 159.25

7-Thia-1-azaspiro[4.4]nonan-4-ol

CAS No.: 1888495-64-4

Cat. No.: VC4488185

Molecular Formula: C7H13NOS

Molecular Weight: 159.25

* For research use only. Not for human or veterinary use.

7-Thia-1-azaspiro[4.4]nonan-4-ol - 1888495-64-4

Specification

CAS No. 1888495-64-4
Molecular Formula C7H13NOS
Molecular Weight 159.25
IUPAC Name 7-thia-1-azaspiro[4.4]nonan-4-ol
Standard InChI InChI=1S/C7H13NOS/c9-6-1-3-8-7(6)2-4-10-5-7/h6,8-9H,1-5H2
Standard InChI Key RONUWACGYCYREO-UHFFFAOYSA-N
SMILES C1CNC2(C1O)CCSC2

Introduction

Molecular Structure and Chemical Properties

Core Framework and Stereoelectronic Features

The compound’s IUPAC name, 7-thia-1-azaspiro[4.4]nonan-4-ol, reflects its spirocyclic architecture:

  • A thiolane ring (five-membered sulfur-containing cycle) and an azetidine ring (four-membered nitrogen-containing cycle) share a single spiro carbon atom at position 4.

  • The hydroxyl (-OH) group at position 4 introduces polarity and hydrogen-bonding capability, while the sulfur atom enhances electron delocalization within the thiolane ring .

The SMILES notation C1CNC2(C1O)CCSC2 and InChIKey RONUWACGYCYREO-UHFFFAOYSA-N confirm the connectivity and stereochemistry . The molecular weight is 159.25 g/mol, with a computed XLogP3 of 0.9, suggesting moderate lipophilicity suitable for pharmaceutical applications .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₃NOS
Molecular Weight159.25 g/mol
Hydrogen Bond Donors2 (NH and OH)
Hydrogen Bond Acceptors3 (N, O, S)
Topological Polar Surface Area61.8 Ų

Synthetic Methodologies

One-Pot Multicomponent Reaction (MCR) Approach

The synthesis of 7-thia-1-azaspiro[4.4]nonan-4-ol derivatives is achieved via a DABCO-catalyzed cascade reaction, as exemplified in the preparation of structurally analogous spiro-thiolane hybrids .

Reaction Mechanism

  • Knoevenagel Condensation: An aldehyde reacts with 2-thioxothiazolidin-4-one to form an α,β-unsaturated carbonyl intermediate.

  • 1,4-Sulfa-Michael Addition: The intermediate undergoes nucleophilic attack by 1,4-dithiane-2,5-diol, forming a C-S bond.

  • Intramolecular Aldol Cyclization: Spirocyclization occurs via deprotonation and ring closure, yielding the final product .

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystDABCO (20 mol%)
SolventEthanol
Temperature80°C (condensation), RT (cyclization)
Reaction Time3–4 hours
Yield80–90%

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data for the analogous compound 7a (9-hydroxy-6-(4-methoxyphenyl)-4-thioxo-1,7-dithia-3-azaspiro[4.4]nonan-2-one) provides insights into expected spectral features :

¹H NMR (400 MHz, CDCl₃ + DMSO-d₆)

  • δ 2.59 ppm: Thiolane ring CH₂ protons (t, J = 10.4 Hz).

  • δ 3.80 ppm: Methoxy group (-OCH₃) protons.

  • δ 5.13 ppm: Hydroxyl proton (exchange with DMSO-d₆).

  • δ 6.78–7.47 ppm: Aromatic protons from the 4-methoxyphenyl substituent.

¹³C NMR (100 MHz)

  • δ 178.0 ppm: Carbonyl group (C=O).

  • δ 199.0 ppm: Thiocarbonyl group (C=S).

  • δ 55.2 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy

  • 3410 cm⁻¹: O-H stretching (hydroxyl group).

  • 1700 cm⁻¹: C=O stretching (amide carbonyl).

  • 1515 cm⁻¹: C=S stretching (thiolane ring) .

Computational and Physicochemical Profiling

Predicted Collision Cross Section (CCS)

While direct CCS data for 7-thia-1-azaspiro[4.4]nonan-4-ol is unavailable, related spiro compounds exhibit CCS values of 132.9–143.0 Ų for [M+H]⁺ adducts, indicating compact, rigid geometries .

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